- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions, Molecular Catalysis, 2019, 465, 33-42
Cas no 673-32-5 (1-Phenyl-1-propyne)
1-Phenyl-1-propyne structure
Product Name:1-Phenyl-1-propyne
CAS-nummer:673-32-5
MF:C9H8
MW:116.159822463989
MDL:MFCD00009272
CID:82949
PubChem ID:69601
Update Time:2025-06-11
1-Phenyl-1-propyne Chemische en fysische eigenschappen
Naam en identificatie
-
- Prop-1-yn-1-ylbenzene
- Phenylpropyne
- prop-1-ynylbenzene
- Methyl phenyl acetylene
- 1-Phenyl-1-propyne
- 1-Methyl-2-phenylacetylene
- 1-Phenylpropyne
- 1-Propyn-1-ylbenzene
- 1-Propynylbenzene
- 3-Phenyl-2-propyne
- Methylphenylethyne
- Phenylmethylacetylene
- Methylphenylacetylene
- Benzene, 1-propynyl-
- 2-Propynylbenzene
- 1-Phenylpropyne-1
- Prop-1-ynyl-benzene
- GHUURDQYRGVEHX-UHFFFAOYSA-N
- 448376BFQC
- Benzene, propynyl-
- 1-penyl-1-propine
- 1-phenyl-1-propine
- Propyne, 1-phe
- MFCD00009272
- 1-Phenyl-1-propyne, 99%
- BDBM50026185
- AKOS015888271
- EINECS 211-607-7
- FT-0608231
- P0219
- (prop-1-yn-1-yl)benzene
- Propyne, 1-phenyl-
- ghl.PD_Mitscher_leg0.471
- Q27258719
- CHEMBL105998
- EN300-315540
- SY048557
- D71012
- DTXSID10217667
- 53621-07-1
- 673-32-5
- CS-W013608
- InChI=1/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H
- NS00042390
- UNII-448376BFQC
- CS-17361
- DB-055018
-
- MDL: MFCD00009272
- Inchi: 1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3
- InChI-sleutel: GHUURDQYRGVEHX-UHFFFAOYSA-N
- LACHT: C1(C#CC)C=CC=CC=1
- BRN: 1071474
Berekende eigenschappen
- Exacte massa: 116.06300
- Monoisotopische massa: 116.063
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 1
- Complexiteit: 127
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 3
- Topologisch pooloppervlak: 0
Experimentele eigenschappen
- Kleur/vorm: 无色至浅黄色粉末。
- Dichtheid: 0.928 g/mL at 25 °C(lit.)
- Kookpunt: 185 °C(lit.)
- Vlampunt: 华氏:143.6 °F
摄氏:62 °C - Brekindex: n20/D 1.564(lit.)
- Oplosbaarheid: Very 微溶 (0.26 g/L) (25 ºC),
- Waterverdelingscoëfficiënt: Sparingly soluble in water (0.26 g/L) (25°C).
- PSA: 0.00000
- LogboekP: 2.05800
- Oplosbaarheid: 未确定 。
- Gevoeligheid: 对光和空气敏感
1-Phenyl-1-propyne Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:1993
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26-S36/37/39
-
Identificatie van gevaarlijk materiaal:
- Veiligheidstermijn:S24/25
- Opslagvoorwaarde:2-8°C
- Risicozinnen:R36/37/38
1-Phenyl-1-propyne Douanegegevens
- HS-CODE:2902909090
- Douanegegevens:
中国海关编码:
2902909090概述:
2902909090. 其他芳香烃. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:2.0%. 普通关税:30.0%
申报要素:
品名, 成分含量
Summary:
2902909090 other aromatic hydrocarbons。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:2.0%。General tariff:30.0%
1-Phenyl-1-propyne Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 166000-250mg |
1-Phenyl-1-propyne |
673-32-5 | 95% | 250mg |
£15.00 | 2022-02-28 | |
| Fluorochem | 166000-1g |
1-Phenyl-1-propyne |
673-32-5 | 95% | 1g |
£22.00 | 2022-02-28 | |
| Fluorochem | 166000-10g |
1-Phenyl-1-propyne |
673-32-5 | 95% | 10g |
£65.00 | 2022-02-28 | |
| Fluorochem | 166000-25g |
1-Phenyl-1-propyne |
673-32-5 | 95% | 25g |
£126.00 | 2022-02-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14272-5g |
1-Phenyl-1-propyne, 98% |
673-32-5 | 98% | 5g |
¥984.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14272-10g |
1-Phenyl-1-propyne, 98% |
673-32-5 | 98% | 10g |
¥1386.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14272-50g |
1-Phenyl-1-propyne, 98% |
673-32-5 | 98% | 50g |
¥8640.00 | 2023-04-13 | |
| Chemenu | CM334245-1000g |
1-phenyl-1-propyne |
673-32-5 | 97% | 1000g |
$2000 | 2021-06-16 | |
| TRC | P399315-50mg |
1-Phenyl-1-propyne |
673-32-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P399315-100mg |
1-Phenyl-1-propyne |
673-32-5 | 100mg |
$ 65.00 | 2022-06-03 |
1-Phenyl-1-propyne Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 500 °C
Referentie
1-Phenyl-1-propyne Preparation Products
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- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
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- 2-Ethyl Toluene (611-14-3)
- Indene (95-13-6)
- 1,5-Dimethylnaphthalene (571-61-9)
- 2,3-Dimethylnaphthalene (581-40-8)
- 1-Phenyl-1-propyne (673-32-5)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 1,6-Dimethylnaphthalene (575-43-9)
1-Phenyl-1-propyne Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:673-32-5)1-Phenyl-1-propyne
Ordernummer:A1206473
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Monday, 2 September 2024 15:57
Prijs ($):395.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:673-32-5)1-苯基-1-丙炔
Ordernummer:LE2441575
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:37
Prijs ($):discuss personally
E-mail:18501500038@163.com
1-Phenyl-1-propyne Gerelateerde literatuur
-
Yafei Luo,Zheng Huang,Zhongzhu Chen,Zhigang Xu,Jianping Hu,Qingxi Meng,Dianyong Tang Phys. Chem. Chem. Phys. 2020 22 16905
-
Marie Genelot,Nicolas P. Cheval,Marta Vitorino,Elise Berrier,Jean-Marc Weibel,Patrick Pale,André Mortreux,Régis M. Gauvin Chem. Sci. 2013 4 2680
-
Alexander M. Mebel,Yuri Georgievskii,Ahren W. Jasper,Stephen J. Klippenstein Faraday Discuss. 2016 195 637
-
Kevin P. McGowan,Matthew E. O'Reilly,Ion Ghiviriga,Khalil A. Abboud,Adam S. Veige Chem. Sci. 2013 4 1145
-
Dodla S. Rao,Thurpu R. Reddy,Sudhir Kashyap Org. Biomol. Chem. 2018 16 1508
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